

4-Hydroxypropranolol Hydrochloride: A Technical Guide to its Chemical Structure and Stability

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Compound of Interest

Compound Name: 4-Hydroxypropranolol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of **4-Hydroxypropranolol hydrochloride**, a major active metabolite of the widely used beta-blocker, propranolol. Understanding these characteristics is critical for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring the safety and efficacy of propranolol-based therapies.

Chemical Structure and Identification

4-Hydroxypropranolol hydrochloride is the hydrochloride salt of 4-hydroxypropranolol. The introduction of a hydroxyl group on the naphthalene ring significantly influences its pharmacological and physicochemical properties compared to the parent drug, propranolol.

Table 1: Chemical Identification of **4-Hydroxypropranolol Hydrochloride**

Identifier	Value
IUPAC Name	4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol hydrochloride[1]
Synonyms	(±)-4-Hydroxy Propranolol Hydrochloride, 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl[2][3]
CAS Number	14133-90-5[4][5][6][7]
Molecular Formula	C ₁₆ H ₂₁ NO ₃ • HCl[4][5][7]
Molecular Weight	311.80 g/mol [3][6][7]
Appearance	Crystalline solid[4]

Below is a two-dimensional representation of the chemical structure of **4-Hydroxypropranolol hydrochloride**.

 Chemical Structure of 4-Hydroxypropranolol Hydrochloride

Stability Profile

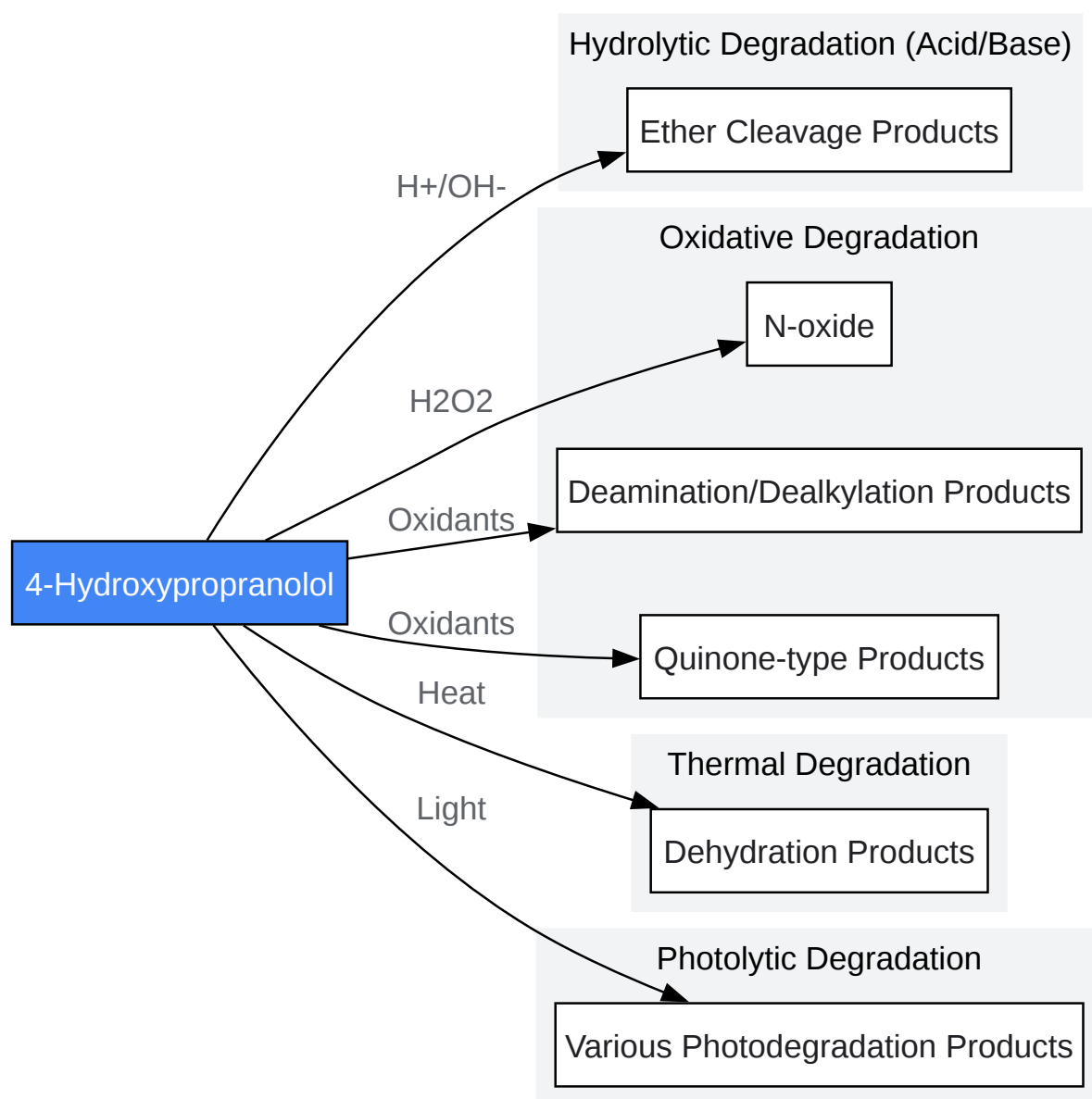
The stability of **4-Hydroxypropranolol hydrochloride** is a critical parameter for its handling, storage, and formulation. While specific quantitative forced degradation studies on **4-Hydroxypropranolol hydrochloride** are not extensively available in the public domain, general stability information and studies on the parent compound, propranolol, provide valuable insights.

Commercial sources suggest that **4-Hydroxypropranolol hydrochloride** is stable for at least one to four years when stored under appropriate conditions.[6][7] One supplier recommends storage at -20°C for up to 3 years or at 4°C for up to 2 years.

A study on the stability of propranolol and 4-hydroxypropranolol in human plasma found them to be stable for up to 2 months when stored at -30°C without the addition of antioxidants.[8] Another study noted the instability of 4-hydroxypropranolol in aqueous solutions, recommending prompt analysis of urine samples.[4]

Potential Degradation Pathways

Based on the chemical structure of **4-Hydroxypropranolol hydrochloride**, several potential degradation pathways can be anticipated under forced degradation conditions. The presence of a secondary amine, a secondary alcohol, an ether linkage, and a hydroxylated naphthalene ring makes the molecule susceptible to various reactions.



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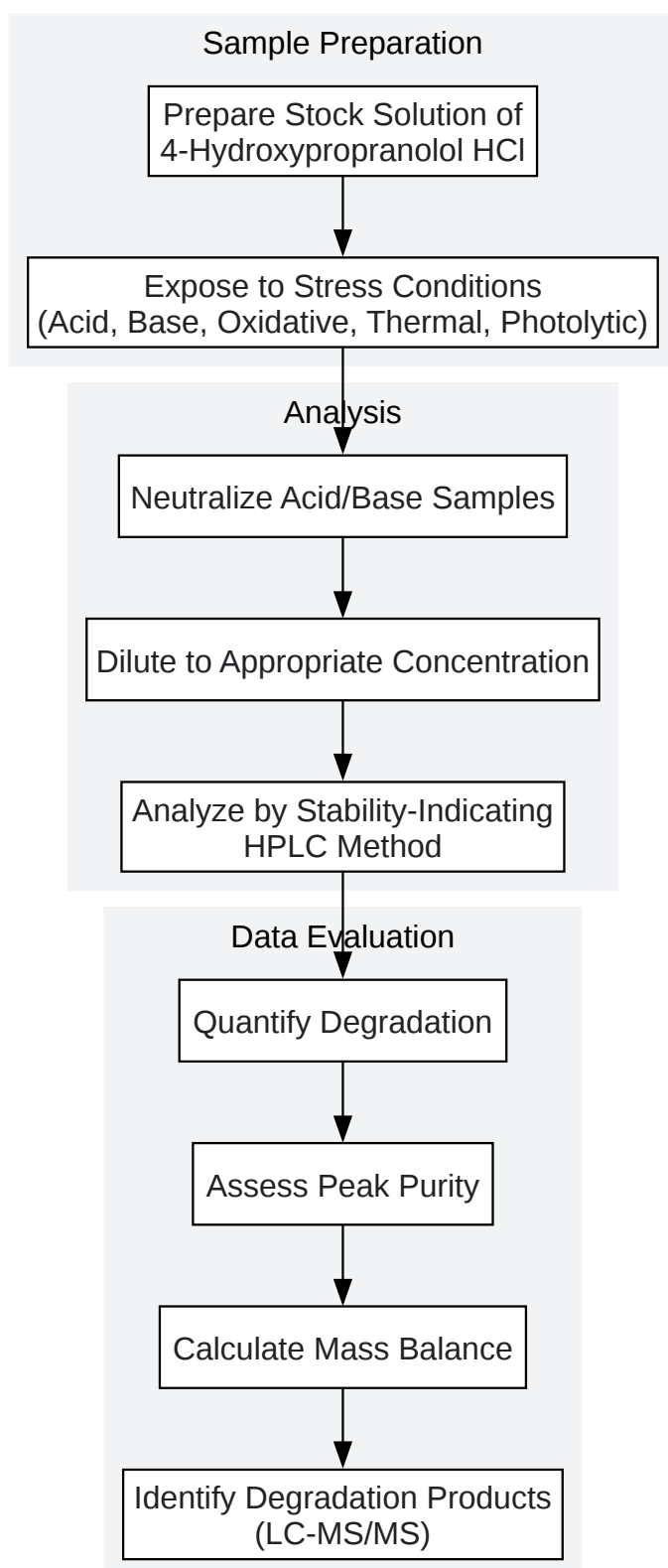
Potential Degradation Pathways of 4-Hydroxypropranolol.

Experimental Protocols for Stability Studies

While specific forced degradation studies for **4-Hydroxypropranolol hydrochloride** are not readily available, a general experimental workflow can be designed based on ICH guidelines and protocols used for the parent compound, propranolol.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.



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General Workflow for Forced Degradation Studies.

Detailed Methodologies for Stress Conditions

The following protocols are representative and should be optimized for **4-Hydroxypropranolol hydrochloride**. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Representative Protocols for Forced Degradation Studies

Stress Condition	Protocol
Acid Hydrolysis	1. Prepare a solution of 4-Hydroxypropranolol hydrochloride in 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to the target concentration for analysis.
Alkaline Hydrolysis	1. Prepare a solution of 4-Hydroxypropranolol hydrochloride in 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for analysis.
Oxidative Degradation	1. Prepare a solution of 4-Hydroxypropranolol hydrochloride in 3% hydrogen peroxide. 2. Keep the solution at room temperature for a specified period. 3. Dilute with mobile phase for analysis.
Thermal Degradation	1. Expose the solid powder of 4-Hydroxypropranolol hydrochloride to dry heat at 100°C for a specified period (e.g., 24, 48, 72 hours). 2. Dissolve the stressed solid in a suitable solvent and dilute for analysis.
Photolytic Degradation	1. Expose a solution of 4-Hydroxypropranolol hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light. 3. Analyze the exposed and control samples.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for separating the degradation products from the parent compound. While a specific validated method for forced degradation of **4-Hydroxypropranolol hydrochloride** is not detailed in the literature, existing HPLC methods for its quantification in biological matrices can be adapted and validated for this purpose.

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with UV or fluorescence detection. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has summarized the key chemical and stability characteristics of **4-Hydroxypropranolol hydrochloride**. While detailed public data on its forced degradation is limited, the provided information on its chemical structure, general stability, and representative experimental protocols offers a solid foundation for researchers and drug development professionals. Further investigation into the specific degradation pathways and the identification of degradation products is crucial for the comprehensive understanding and control of this important active metabolite.

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